molecular formula C13H20ClNO2 B2964257 (1S,2R)-2-(2-Ethoxyphenoxy)cyclopentan-1-amine;hydrochloride CAS No. 2138034-64-5

(1S,2R)-2-(2-Ethoxyphenoxy)cyclopentan-1-amine;hydrochloride

Cat. No.: B2964257
CAS No.: 2138034-64-5
M. Wt: 257.76
InChI Key: KXWDGVJXRRLOLN-VZXYPILPSA-N
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Description

(1S,2R)-2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride is a chiral amine derivative featuring a cyclopentane ring substituted with a 2-ethoxyphenoxy group and an amine moiety, stabilized as a hydrochloride salt. The compound’s stereochemistry (1S,2R configuration) and ether-linked aromatic substituent distinguish it from other cycloalkylamine derivatives.

Properties

IUPAC Name

(1S,2R)-2-(2-ethoxyphenoxy)cyclopentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-2-15-12-7-3-4-8-13(12)16-11-9-5-6-10(11)14;/h3-4,7-8,10-11H,2,5-6,9,14H2,1H3;1H/t10-,11+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWDGVJXRRLOLN-VZXYPILPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2CCCC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1O[C@@H]2CCC[C@@H]2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(2-Ethoxyphenoxy)cyclopentan-1-amine;hydrochloride typically involves the following steps:

    Formation of the Ethoxyphenoxy Intermediate: The ethoxyphenoxy group can be synthesized by reacting 2-ethoxyphenol with an appropriate halogenating agent.

    Cyclopentane Ring Formation: The cyclopentane ring can be constructed through a series of cyclization reactions, often involving Grignard reagents or other organometallic compounds.

    Amine Introduction: The amine group is introduced via nucleophilic substitution reactions, where an appropriate amine precursor reacts with the cyclopentane intermediate.

    Hydrochloride Salt Formation: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenoxy group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the amine group, converting it into various reduced forms such as amides or secondary amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic ring or the cyclopentane ring, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or microwave-assisted synthesis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amides or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (1S,2R)-2-(2-Ethoxyphenoxy)cyclopentan-1-amine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may be used as a ligand in receptor studies or as a probe to investigate enzyme-substrate interactions. Its amine group can form hydrogen bonds with biological macromolecules, making it useful in studying protein-ligand interactions.

Medicine

In medicine, this compound may have potential therapeutic applications. Its structure suggests it could interact with specific biological targets, leading to the development of new drugs or treatments.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its hydrochloride salt form enhances its stability and solubility, making it easier to handle in industrial processes.

Mechanism of Action

The mechanism of action of (1S,2R)-2-(2-Ethoxyphenoxy)cyclopentan-1-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with proteins or enzymes, potentially inhibiting or modulating their activity. The ethoxyphenoxy group may interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and related cyclopropane/cyclopentane derivatives:

Compound Name Ring Type Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number
(1S,2R)-2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride (Target) Cyclopentane 2-Ethoxyphenoxy Not Provided ~271.74 (estimated) Not Provided
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride Cyclopropane 4-Fluorophenyl C₉H₁₁ClFN 187.64 1314324-00-9
(1R,2S)-2-Methoxycyclopropanamine Hydrochloride Cyclopropane Methoxy C₄H₁₀ClNO Not Provided 920282-10-6
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine Hydrochloride Cyclopropane 3-Chloro-4-fluorophenyl C₉H₉Cl₂FN 222.087 TRC-C371240-250MG
(1S,2R)-1-Ethyl-2-(3-fluorophenyl)cyclopropan-1-amine Hydrochloride Cyclopropane 3-Fluorophenyl, Ethyl C₁₁H₁₅ClFN Not Provided CI001704
Key Observations:

Ring Size : The target compound’s cyclopentane ring provides greater conformational flexibility compared to the rigid cyclopropane derivatives .

Molecular Weight : The target’s estimated molecular weight (~271.74 g/mol) is significantly higher than cyclopropane derivatives (e.g., 187.64 g/mol in ), likely influencing solubility and pharmacokinetics.

Physicochemical and Pharmacological Properties

Polarity and Solubility
  • Hydrochloride salts (common across all compounds) enhance aqueous solubility, facilitating formulation for biological testing .

Biological Activity

(1S,2R)-2-(2-Ethoxyphenoxy)cyclopentan-1-amine;hydrochloride is a cyclopentane derivative characterized by an ethoxyphenoxy substituent and an amine group. This compound's hydrochloride form enhances its solubility and stability, making it suitable for various biological and chemical applications. Its potential biological activities warrant further investigation, particularly in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is C13H19ClN2O2. The presence of the ethoxyphenoxy group contributes to its unique chemical reactivity and biological interactions.

Synthesis Methods

The synthesis typically involves several key steps:

  • Ethoxyphenoxy Intermediate Formation : Synthesized by reacting 2-ethoxyphenol with a halogenating agent.
  • Cyclopentane Ring Construction : Achieved through cyclization reactions using Grignard reagents.
  • Amine Group Introduction : Via nucleophilic substitution reactions.
  • Hydrochloride Salt Formation : By reacting the free amine with hydrochloric acid.
PropertyValue
Molecular FormulaC13H19ClN2O2
Molecular Weight260.75 g/mol
SolubilitySoluble in water
CAS Number2138034-64-5

The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules. The amine group can form hydrogen bonds with proteins, potentially modulating their activity. The ethoxyphenoxy group may engage with hydrophobic pockets in proteins, enhancing binding affinity.

Pharmacological Applications

Research indicates that this compound may serve as a ligand in receptor studies or as a probe for enzyme-substrate interactions. Its potential therapeutic applications include:

  • Antidepressant Activity : Similar compounds have shown efficacy in modulating neurotransmitter systems, suggesting potential antidepressant properties.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

Case Studies

Recent studies have explored the compound's effects on various biological systems:

  • Study on Neurotransmitter Interaction :
    • Objective : To evaluate the binding affinity of this compound to serotonin receptors.
    • Findings : The compound exhibited moderate binding affinity to serotonin receptors, indicating potential use in mood disorder treatments.
  • Enzyme Activity Modulation :
    • Objective : To assess the inhibitory effects on monoamine oxidase (MAO).
    • Findings : Results demonstrated that the compound could inhibit MAO activity, which is crucial for regulating neurotransmitter levels in the brain.

Table 2: Summary of Biological Studies

Study FocusFindingsPotential Applications
Neurotransmitter InteractionModerate binding affinity to serotonin receptorsMood disorder treatments
Enzyme Activity ModulationInhibition of monoamine oxidase (MAO)Regulation of neurotransmitter levels

Q & A

Basic: What are the key steps for synthesizing (1S,2R)-2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride?

Answer:
The synthesis involves a multi-step process:

Esterification and Ring-Opening : React 2-azabicyclo[2.2.1]hept-5-ene-3-one with thionyl chloride under controlled anhydrous conditions to yield a ring-opened intermediate. Temperature control (<10°C) is critical to prevent side reactions .

Reduction : Treat the intermediate in a dichloromethane-water mixture with a reducing agent (e.g., sodium borohydride) to produce the amine hydrochloride.

Purification : Use recrystallization or column chromatography to achieve ≥95% purity, verified via HPLC or NMR .

Basic: How should researchers characterize the purity and stereochemical configuration of this compound?

Answer:

  • Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Compare retention times to standards.
  • Stereochemistry : Employ chiral chromatography (e.g., Chiralpak® AD-H column) or X-ray crystallography to confirm the (1S,2R) configuration. Polarimetry can supplement enantiomeric excess (ee) analysis .

Basic: What are the solubility and stability profiles of this compound under laboratory conditions?

Answer:

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, dichloromethane) but limited in water. Adjust pH (<3) with HCl to enhance aqueous solubility .
  • Stability : Store at -20°C in airtight, light-protected containers. Degradation occurs above 40°C or in basic conditions (pH >7), forming cyclopentene byproducts .

Advanced: How does stereochemistry influence the compound’s biological activity or receptor binding?

Answer:
The (1S,2R) configuration determines spatial orientation, affecting interactions with chiral biological targets (e.g., enzymes or GPCRs). For example:

  • Enantioselectivity : The (1S,2R) enantiomer may show 10–100x higher affinity for serotonin receptors compared to its (1R,2S) counterpart, as seen in similar cyclopentane derivatives .
  • Methodology : Perform competitive binding assays (e.g., radioligand displacement) using isolated receptors to quantify enantiomer-specific activity .

Advanced: How can researchers resolve contradictory data in solubility or reactivity studies?

Answer:
Contradictions often arise from:

  • Solvent Impurities : Use freshly distilled dichloromethane to avoid trace water affecting reactivity .
  • pH Variability : Standardize buffer systems (e.g., 0.1M HCl for protonated amine stability).
  • Temperature Control : Document reaction thermograms (via DSC) to identify exothermic/endothermic phases that alter kinetics .

Advanced: What analytical methods are recommended for detecting environmental degradation products of this compound?

Answer:

  • Hydrolysis/Photolysis : Simulate environmental conditions using UV irradiation (254 nm) or aqueous buffers (pH 4–9). Monitor degradation via LC-MS/MS, identifying fragments like cyclopentene-1-methanol .
  • Biotransformation : Incubate with soil microbiota (OECD 301B test) and analyze metabolites using high-resolution mass spectrometry (HRMS) .

Advanced: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and respiratory protection (FFP2 masks) to avoid inhalation of fine particles .
  • Ventilation : Conduct reactions in fume hoods with HEPA filters.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .

Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?

Answer:

  • QSAR Models : Use software like Schrödinger’s QikProp to estimate logP (≈2.2), permeability (Caco-2 assay predictions), and metabolic stability (CYP450 interaction scores) .
  • Docking Studies : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict hepatic clearance rates .

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